5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrimidine ring, and various functional groups such as chloro, methoxy, sulfonyl, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with methoxy-substituted aromatic aldehydes under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be constructed by the condensation of appropriate amidines with β-dicarbonyl compounds under basic conditions.
Introduction of Functional Groups: The chloro, sulfonyl, and carboxamide groups can be introduced through various substitution and coupling reactions using reagents such as thionyl chloride, sulfonyl chlorides, and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
5-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the benzothiazole ring and methoxy group.
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the chloro group.
5-Chloro-N-(1,3-benzothiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the methoxy group.
Uniqueness
5-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide is unique due to the presence of both the benzothiazole ring and the methoxy group, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15ClN4O4S2 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H15ClN4O4S2/c1-3-6-27(23,24)16-18-8-10(17)13(20-16)14(22)21-15-19-11-5-4-9(25-2)7-12(11)26-15/h4-5,7-8H,3,6H2,1-2H3,(H,19,21,22) |
InChI Key |
XBXFDMDVNHPYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Cl |
Origin of Product |
United States |
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